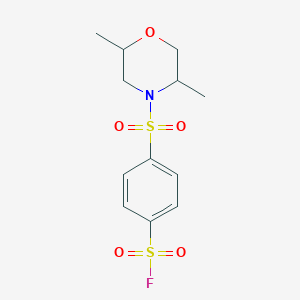

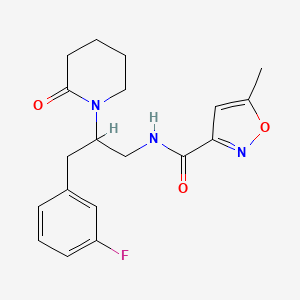

![molecular formula C16H14N4O2S B2418103 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide CAS No. 896328-57-7](/img/structure/B2418103.png)

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrido[1,2-a][1,3,5]triazine derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

科学的研究の応用

Antitumor Activity

Compounds structurally related to pyrido[1,2-a][1,3,5]triazin have been investigated for their antitumor activities. For instance, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been synthesized and evaluated for in vitro antitumor activity against various cell lines, utilizing assays like the methylthiazole trazolium (MTT) assay (Guo-qiang Hu et al., 2008).

Antimicrobial and Antifungal Activities

A new series of thiazolidin-4-one derivatives, potentially structurally related to the compound , exhibited promising antimicrobial and antifungal activities (B. A. Baviskar et al., 2013). These studies highlight the potential for compounds with similar structures to be developed as antimicrobial agents.

Synthesis and Structural Analysis

Research also focuses on the synthesis and structural analysis of related compounds, providing insights into their chemical properties and potential applications in drug development. For example, studies have detailed the synthesis of 2-methyl-4-sulfanilamido-s-triazine derivatives and their unexpected products, contributing to the understanding of reaction mechanisms and structural characteristics of such compounds (Tetsuji Kametani et al., 1972).

Drug Delivery Systems

Innovations in drug delivery systems include the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, demonstrating the potential of complex chemical structures for improving the solubility and bioavailability of pharmaceutical compounds (J. Mattsson et al., 2010).

作用機序

Target of Action

The primary target of the compound 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenylacetamide is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that plays a crucial role in the insertion of viral DNA into the genome of host cells .

Mode of Action

The compound 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenylacetamide interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the enzyme’s activity, thereby preventing the integration of the viral DNA into the host genome.

Biochemical Pathways

The inhibition of the HIV-1 integrase by 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenylacetamide affects the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound disrupts the viral replication process, leading to a decrease in the production of new virus particles.

Pharmacokinetics

The compound has been shown to exhibit moderate inhibitory properties against the hiv-1 virus in hela cell cultures, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of the action of 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenylacetamide result in the inhibition of HIV-1 replication. This is achieved by preventing the integration of viral DNA into the host genome, which is a crucial step in the viral life cycle .

特性

IUPAC Name |

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-7-8-20-13(9-11)18-15(19-16(20)22)23-10-14(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNBUODWVVGATM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

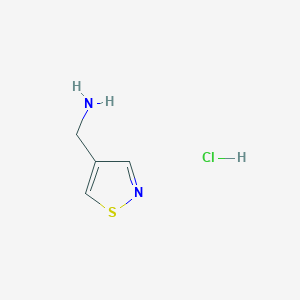

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)

![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)

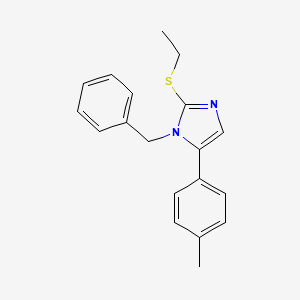

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine](/img/structure/B2418036.png)

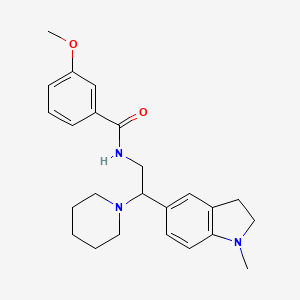

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)

![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)